Vegfr-2-IN-10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vegfr-2-IN-10 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research and treatment due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of computer-aided design and cheminformatics to identify potential inhibitors, followed by the synthesis of these compounds through standard organic chemistry techniques . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-10 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Vegfr-2-IN-10 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the VEGFR-2 signaling pathway and its role in angiogenesis.

Mechanism of Action

Vegfr-2-IN-10 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR-2 signaling leads to reduced endothelial cell proliferation, migration, and survival, ultimately impairing the formation of new blood vessels .

Comparison with Similar Compounds

Similar Compounds

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2, among other receptors.

Sorafenib: Another multi-targeted kinase inhibitor that inhibits VEGFR-2 and other kinases involved in tumor growth and angiogenesis.

Axitinib: A selective VEGFR-2 inhibitor with a similar mechanism of action

Uniqueness

Vegfr-2-IN-10 is unique in its high specificity for VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors like sunitinib and sorafenib. Additionally, its molecular structure allows for potent inhibition of VEGFR-2 with potentially improved pharmacokinetic properties .

Biological Activity

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical component in the regulation of angiogenesis, playing a significant role in both normal physiological processes and pathological conditions such as cancer. The compound Vegfr-2-IN-10 has emerged as a promising inhibitor of VEGFR-2, with various studies investigating its biological activity, efficacy, and potential therapeutic applications.

This compound functions primarily by inhibiting the kinase activity of VEGFR-2, which is essential for the receptor's role in endothelial cell proliferation, migration, and survival. By blocking this receptor, this compound disrupts the signaling pathways that promote angiogenesis.

Key Findings on Mechanism

- Inhibition of Kinase Activity : Studies have shown that this compound effectively inhibits VEGFR-2 kinase activity, leading to reduced endothelial cell proliferation and migration. This inhibition is crucial in preventing tumor-induced angiogenesis .

- Selectivity : In comparative studies, this compound demonstrated selectivity for VEGFR-2 over other kinases, minimizing off-target effects and enhancing its therapeutic potential .

- Cellular Effects : The inhibition of VEGFR-2 by this compound has been linked to decreased expression of proangiogenic factors and increased apoptosis in endothelial cells .

In Vitro Studies

In vitro assays have revealed that this compound significantly reduces the proliferation of various cancer cell lines including cervical (HeLa), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2) cells. The compound exhibited an IC50 value of approximately 0.56 μM against VEGFR-2, indicating potent inhibitory activity .

In Vivo Studies

In vivo experiments using animal models have demonstrated that treatment with this compound results in decreased tumor growth and reduced vascularization within tumors. These findings suggest that this compound not only inhibits endothelial cell function but also impacts tumor microenvironment dynamics .

Comparative Analysis Table

Implications for Cancer Therapy

The inhibition of VEGFR-2 by this compound presents a viable strategy for cancer treatment. By targeting angiogenesis, this compound could potentially limit tumor growth and metastasis. Moreover, its selectivity for VEGFR-2 minimizes adverse effects associated with broader-spectrum kinase inhibitors.

Future Directions

Further research is necessary to explore the long-term effects of this compound in clinical settings. Ongoing studies should focus on:

- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents.

- Biomarker Identification : Identifying biomarkers that predict response to this compound treatment.

- Mechanistic Studies : Delving deeper into the molecular mechanisms underlying its action on different cancer types.

Properties

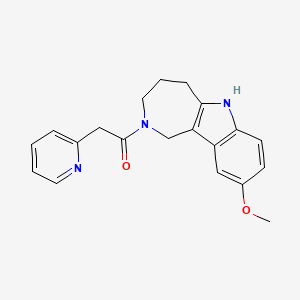

Molecular Formula |

C20H21N3O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

1-(9-methoxy-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)-2-pyridin-2-ylethanone |

InChI |

InChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3 |

InChI Key |

DIKNCSGXNBOYRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.